molecular formula C13H16BCl2FO2 B6304335 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121513-26-4

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6304335
CAS No.: 2121513-26-4
M. Wt: 305.0 g/mol
InChI Key: YMGYLHWLACOROP-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of dichloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dichloro-6-fluoro-4-methylphenylboronic acid with a suitable boronic ester precursor. The reaction is often carried out under inert atmosphere conditions using a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Phenol Derivatives: Formed through oxidation reactions.

    Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: Employed in the synthesis of novel materials with unique properties.

    Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to form stable complexes with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form the desired product. The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid
  • (2,3-Dichloro-6-fluoro-4-methylphenyl)methanol
  • (2,3-Dichloro-6-fluoro-4-methylphenyl)(methyl)sulfane

Uniqueness

2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly valuable in cross-coupling reactions. The presence of multiple halogen substituents also enhances its reactivity and allows for selective transformations in organic synthesis.

Biological Activity

The compound 2-(2,3-Dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , with the CAS number 2121513-26-4 , is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BCl2FO2C_{13}H_{16}BCl_{2}FO_{2} and it possesses a molecular weight of approximately 304.98 g/mol . The structure features a dioxaborolane ring which is known for its reactivity in various organic transformations.

PropertyValue
Molecular FormulaC13H16BCl2FO2
Molecular Weight304.98 g/mol
CAS Number2121513-26-4
Purity≥ 97%
AppearanceN/A
Storage Temperature2-8°C

The biological activity of this compound primarily revolves around its potential as an inhibitor in various enzymatic pathways. Notably, it has been studied for its inhibitory effects on dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) , an enzyme implicated in several neurodegenerative diseases including Alzheimer’s disease.

Inhibition Studies

Case Studies

  • DYRK1A Inhibition : A recent study utilized AI-driven design to develop non-toxic DYRK1A inhibitors, where derivatives of boron compounds were synthesized and tested for their inhibitory effects. The results highlighted the potential of these compounds in mitigating cognitive decline associated with Alzheimer’s disease .
  • Antioxidant Properties : In vitro assays have shown that certain derivatives possess robust antioxidant properties alongside their inhibitory effects on DYRK1A. These findings suggest a dual mechanism where the compounds not only inhibit specific kinases but also provide neuroprotective benefits through their antioxidant activity .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
DYRK1A InhibitionSignificant nanomolar-level inhibition
Antioxidant ActivityProven antioxidant properties
Neuroprotective EffectsPotential benefits in Alzheimer's models

Properties

IUPAC Name

2-(2,3-dichloro-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BCl2FO2/c1-7-6-8(17)9(11(16)10(7)15)14-18-12(2,3)13(4,5)19-14/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGYLHWLACOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=C2Cl)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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